molecular formula C18H25N3O4 B3060189 Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate CAS No. 1951441-72-7

Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate

Cat. No.: B3060189
CAS No.: 1951441-72-7
M. Wt: 347.4
InChI Key: LXSPAMHZOIBMRD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

It has been found to exhibit antimicrobial activities , suggesting that it may target certain proteins or enzymes in microbial organisms.

Mode of Action

Given its antimicrobial activity , it is plausible that it interferes with essential biological processes in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Biochemical Pathways

Based on its antimicrobial activity , it can be inferred that it disrupts key biochemical pathways in microbes, leading to their death or growth inhibition.

Result of Action

Its antimicrobial activity suggests that it likely causes cellular damage or disruption in microbial organisms, leading to their death or growth inhibition .

Biological Activity

Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate (CAS: 1951441-72-7) is a synthetic compound that exhibits significant biological activity, particularly in the context of anti-inflammatory and potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H25N3O4
  • Molecular Weight : 347.42 g/mol
  • IUPAC Name : tert-butyl 4-(5-methoxy-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

The structure includes a benzimidazole moiety, which is known for its diverse pharmacological properties, particularly in enzyme inhibition and receptor modulation.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. A study highlighted its ability to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the release of pro-inflammatory cytokines such as IL-1β. The compound demonstrated a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

The proposed mechanism of action involves:

  • Binding Affinity : The benzimidazole core interacts with specific enzymes or receptors, potentially inhibiting their activity.
  • Inflammasome Inhibition : By modulating the NLRP3 inflammasome, the compound can prevent pyroptosis (a form of programmed cell death) and reduce inflammatory responses .
  • Enzyme Interaction : The piperidine and tert-butyl groups enhance binding affinity and specificity towards molecular targets involved in inflammation.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of related compounds, including this compound. The results showed:

CompoundConcentration (µM)IL-1β Inhibition (%)Pyroptosis Inhibition (%)
Compound 11019.4 ± 0.424.9 ± 6.3
Compound 25020.3 ± 1.339.2 ± 6.6
Tert-butyl derivativeVariesSignificant inhibition observedNotable reduction in cell death

These results indicate that structural modifications can enhance or diminish biological activity, emphasizing the importance of chemical design in drug development .

Pharmacological Screening

In pharmacological screenings, compounds derived from the benzimidazole scaffold exhibited varying degrees of activity against inflammatory markers. For instance, derivatives with specific functional groups showed improved efficacy in inhibiting IL-1β release compared to their predecessors .

Scientific Research Applications

Chemistry

Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Involves the introduction of functional groups to modify the compound's reactivity.
  • Reduction : Can reduce double bonds or other functional groups, altering the compound's properties.
  • Substitution : Facilitates the replacement of one functional group with another, enabling the design of new derivatives.

These reactions are crucial for developing novel compounds with desired biological activities or industrial applications .

Biological Research

In biological studies, this compound has shown promise in several areas:

Enzyme Inhibition : The benzimidazole core can interact with various enzymes, potentially inhibiting their activity. This property is beneficial for drug development targeting specific enzymes involved in diseases.

Ligand Binding Studies : The compound can act as a ligand in binding studies, providing insights into molecular interactions and helping to elucidate mechanisms of action for therapeutic agents .

Case Study 1: Synthesis of Novel Antitumor Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential antitumor agents. The modification of functional groups has led to compounds that exhibit enhanced cytotoxicity against cancer cell lines. For instance, studies have shown that certain substitutions on the benzimidazole ring significantly increase the inhibitory effects on tumor growth .

Case Study 2: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been evaluated for its ability to inhibit specific kinases involved in signaling pathways related to cancer progression. The findings indicated a dose-dependent inhibition effect, suggesting its potential as a lead compound for developing targeted therapies .

Properties

IUPAC Name

tert-butyl 4-(5-methoxy-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(23)20-9-7-12(8-10-20)21-15-6-5-13(24-4)11-14(15)19-16(21)22/h5-6,11-12H,7-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSPAMHZOIBMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109773
Record name 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-5-methoxy-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-72-7
Record name 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-5-methoxy-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(2,3-dihydro-5-methoxy-2-oxo-1H-benzimidazol-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate
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Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.